molecular formula C26H26N4O5 B11630332 2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide

2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B11630332
M. Wt: 474.5 g/mol
InChI Key: WODMZMKXSFCZGF-DEDYPNTBSA-N
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Description

2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a pyrimidine ring, and an acetamide group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrimidine intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents to facilitate the reaction and purification processes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, catalysts, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide stands out due to its combination of an indole moiety, a pyrimidine ring, and an acetamide group.

Properties

Molecular Formula

C26H26N4O5

Molecular Weight

474.5 g/mol

IUPAC Name

2-[3-[(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C26H26N4O5/c1-16-7-6-10-21(17(16)2)30-25(33)20(24(32)28-26(30)34)13-18-14-29(15-23(31)27-11-12-35-3)22-9-5-4-8-19(18)22/h4-10,13-14H,11-12,15H2,1-3H3,(H,27,31)(H,28,32,34)/b20-13+

InChI Key

WODMZMKXSFCZGF-DEDYPNTBSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)NCCOC)/C(=O)NC2=O)C

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)NCCOC)C(=O)NC2=O)C

Origin of Product

United States

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